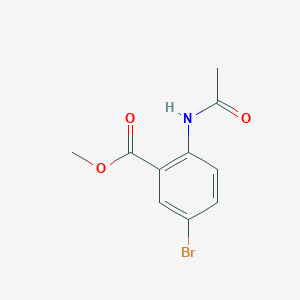![molecular formula C10H15NO B144804 1-[(2R)-2-Ethynylazepan-1-yl]ethanone CAS No. 128960-05-4](/img/structure/B144804.png)
1-[(2R)-2-Ethynylazepan-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-Ethynylazepan-1-yl]ethanone, also known as EAE, is a chemical compound that has been used in scientific research for a variety of purposes.
Applications De Recherche Scientifique
1-[(2R)-2-Ethynylazepan-1-yl]ethanone has been used in a variety of scientific research applications, including as a tool for studying the role of GABA receptors in the brain. It has also been used to investigate the effects of GABAergic drugs on the central nervous system, as well as to study the pharmacology of GABA receptors.
Mécanisme D'action
1-[(2R)-2-Ethynylazepan-1-yl]ethanone acts as a selective and potent antagonist of the GABA receptor. It binds to the receptor and blocks the action of GABA, which is an inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to seizures and other neurological effects.
Biochemical and Physiological Effects
1-[(2R)-2-Ethynylazepan-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects, including the induction of seizures and convulsions in animals. It has also been shown to increase the release of dopamine in the brain, which may be related to its effects on the GABA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2R)-2-Ethynylazepan-1-yl]ethanone is a useful tool for studying the role of GABA receptors in the brain and for investigating the effects of GABAergic drugs. However, its use is limited by its potential toxicity and the fact that it can induce seizures in animals. It is also important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research involving 1-[(2R)-2-Ethynylazepan-1-yl]ethanone. One area of interest is the development of new drugs that target the GABA receptor and that may have therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the role of GABA receptors in the development and progression of various diseases, including epilepsy and Parkinson's disease.
In conclusion, 1-[(2R)-2-Ethynylazepan-1-yl]ethanone is a chemical compound that has been used in scientific research for a variety of purposes. Its use as a tool for studying the role of GABA receptors in the brain has provided valuable insights into the pharmacology of these receptors and their potential as therapeutic targets. While there are limitations to its use, the potential future directions for research involving 1-[(2R)-2-Ethynylazepan-1-yl]ethanone are numerous and exciting.
Méthodes De Synthèse
The synthesis of 1-[(2R)-2-Ethynylazepan-1-yl]ethanone involves the reaction of 2-aminooct-6-ynoic acid with acetic anhydride to form the corresponding N-acetyl derivative. This product is then treated with sodium hydride and 2-bromoethanol to yield 1-[(2R)-2-Ethynylazepan-1-yl]ethanone.
Propriétés
Numéro CAS |
128960-05-4 |
|---|---|
Nom du produit |
1-[(2R)-2-Ethynylazepan-1-yl]ethanone |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-[(2R)-2-ethynylazepan-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3/t10-/m0/s1 |
Clé InChI |
ZCWSFIIJZBUQQQ-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N1CCCCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCCCC1C#C |
SMILES canonique |
CC(=O)N1CCCCCC1C#C |
Synonymes |
1H-Azepine, 1-acetyl-2-ethynylhexahydro-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



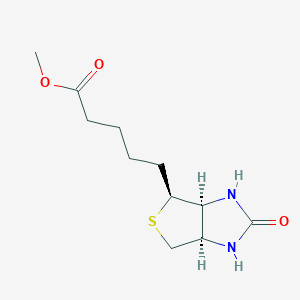
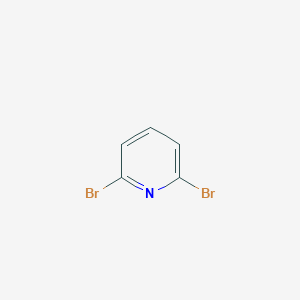

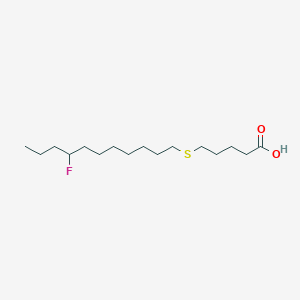


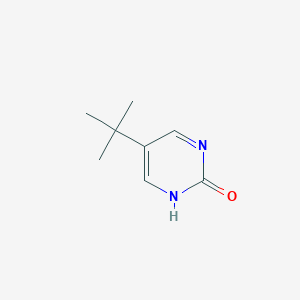

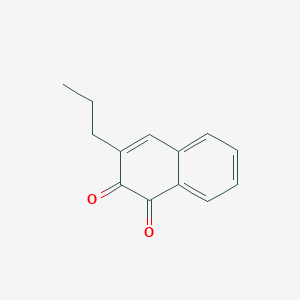
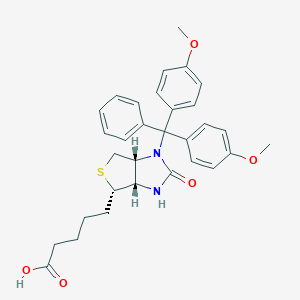
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

